4,4',4'',4'''-([2,2'-Bi(1,3-dithiolylidene)]-4,4',5,5'-tetrayl)tetrabenzonitrile
Description
This compound, with the molecular formula C₃₀H₂₄N₄S₄ (MW: 568.80 g/mol), features a central [2,2'-bi(1,3-dithiolylidene)] core functionalized with four benzonitrile groups at the 4,4',5,5' positions . It is utilized in synthesizing porous organic polymers (POPs) for environmental remediation, particularly iodine capture, due to its electron-rich aromatic framework and high surface area . The benzonitrile substituents enhance π-π interactions and porosity, making it effective in adsorption applications. Storage requires inert atmospheres and low temperatures (2–8°C) to maintain stability .
Properties
Molecular Formula |
C34H16N4S4 |
|---|---|
Molecular Weight |
608.8 g/mol |
IUPAC Name |
4-[2-[4,5-bis(4-cyanophenyl)-1,3-dithiol-2-ylidene]-5-(4-cyanophenyl)-1,3-dithiol-4-yl]benzonitrile |
InChI |
InChI=1S/C34H16N4S4/c35-17-21-1-9-25(10-2-21)29-30(26-11-3-22(18-36)4-12-26)40-33(39-29)34-41-31(27-13-5-23(19-37)6-14-27)32(42-34)28-15-7-24(20-38)8-16-28/h1-16H |
InChI Key |
GOBHMPHSTLKVBO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=C(SC(=C3SC(=C(S3)C4=CC=C(C=C4)C#N)C5=CC=C(C=C5)C#N)S2)C6=CC=C(C=C6)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’,4’‘,4’‘’-([2,2’-Bi(1,3-dithiolylidene)]-4,4’,5,5’-tetrayl)tetrabenzonitrile typically involves the reaction of 4,5-bis(4-cyanophenyl)-1,3-dithiol-2-ylidene with 2,2’-bi(1,3-dithiolylidene) under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification of the compound is typically achieved through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
4,4’,4’‘,4’‘’-([2,2’-Bi(1,3-dithiolylidene)]-4,4’,5,5’-tetrayl)tetrabenzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding reduced forms of the compound .
Scientific Research Applications
4,4’,4’‘,4’‘’-([2,2’-Bi(1,3-dithiolylidene)]-4,4’,5,5’-tetrayl)tetrabenzonitrile has several scientific research applications:
Organic Electronics: Used in the development of organic semiconductors and conductive materials.
Sensors: Utilized in the fabrication of chemical sensors for detecting various analytes.
Biological Studies: Investigated for its interactions with biological molecules and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 4,4’,4’‘,4’‘’-([2,2’-Bi(1,3-dithiolylidene)]-4,4’,5,5’-tetrayl)tetrabenzonitrile involves its ability to participate in electron transfer processes. The compound’s dithiolylidene groups facilitate the transfer of electrons, making it an effective component in electronic devices. The benzonitrile groups contribute to the compound’s stability and electronic properties .
Comparison with Similar Compounds
Structural Analogues in Hydrogen-Bonded Organic Frameworks (HOFs)
- BTBA-1 and PTBA-1 : These HOFs, derived from 4,4′,4′′,4′′′-(benzene-1,2,4,5-tetrayl)tetrabenzoic acid (BTBA) and 4,4′,4′′,4′′′-(pyrazine-2,3,5,6-tetrayl)tetrabenzoic acid (PTBA) , exhibit exceptional CO₂/N₂ selectivity (2051 and 2340, respectively) at 298 K and 100 kPa . Unlike the target compound’s nitrile groups, their carboxylic acid moieties enable hydrogen bonding, creating narrower pore channels optimized for CO₂ capture.
- TCBP-1 : Based on 3,3′,5,5′-tetrakis-(4-carboxyphenyl)-1,1′-biphenyl , this HOF emphasizes larger pore sizes, favoring CH₄ separation over CO₂ .
| Property | Target Compound | BTBA-1/PTBA-1 | TCBP-1 |
|---|---|---|---|
| Core Structure | Bi(1,3-dithiolylidene) | Benzene/Pyrazine | Biphenyl |
| Functional Groups | Benzonitrile (electron-rich) | Carboxylic acid (H-bonding) | Carboxylic acid |
| Application | Iodine capture | CO₂/N₂ separation | CH₄ separation |
| Selectivity (CO₂/N₂) | N/A | 2051–2340 | Lower than BTBA/PTBA |
Covalent Organic Frameworks (COFs) and Porous Polymers
- Ph-BC-CN : A bicarbazole-based tetrabenzonitrile (4,4′,4′′,4′′′-([N,N′-bicarbazole]-3,3′,6,6′-tetrayl)tetrabenzonitrile ) used in covalent triazine frameworks (CTFs) for photocatalysis. Its extended π-conjugation enhances charge transfer, unlike the dithiolylidene core, which prioritizes redox activity .
- ETTA (4,4',4'',4'''-(Ethene-1,1,2,2-tetrayl)tetraaniline) : A tetraaniline-based building block for COFs. The absence of sulfur atoms reduces electronic conductivity but improves thermal stability .
| Property | Target Compound | Ph-BC-CN | ETTA |
|---|---|---|---|
| Heteroatoms | S, N | N | N |
| Conductivity | Moderate (S-containing core) | High (bicarbazole π-system) | Low |
| Primary Use | Adsorption | Photocatalysis | Framework construction |
Thiadiazole and Dithiolylidene Derivatives
- 4,4'-[(1,3,4-Thiadiazole-2,5-diyl)bis(thiomethylene)]dibenzonitrile: Features a 1,3,4-thiadiazole core with thiomethylene-bridged benzonitrile groups. However, its smaller structure limits porosity compared to the target compound .
- TTFTB4– (4,4′,4′′,4′′′-([2,2′-Bi(1,3-dithiolylidene)]-4,4′,5,5′-tetrayl)tetrabenzoate): A MOF ligand with a carboxylate-terminated dithiolylidene core. The carboxylate groups enable metal coordination, contrasting with the target compound’s nitrile-based non-coordinating design .
| Property | Target Compound | Thiadiazole Derivative | TTFTB4– |
|---|---|---|---|
| Sulfur Configuration | Dithiolylidene | Thiadiazole + thiomethylene | Dithiolylidene + carboxylate |
| Porosity | High (tetrabenzonitrile) | Low | Moderate (MOF-dependent) |
| Application | Adsorption | Battery cathodes | MOF construction |
Key Research Findings
- Electron Density and Adsorption : The target compound’s benzonitrile groups create a polarized electron-rich environment, enhancing iodine uptake via charge-transfer interactions . This outperforms carboxylate-based HOFs in halogen capture but lags in gas selectivity.
- Thermal Stability : Dithiolylidene cores (target compound, TTFTB4–) exhibit higher thermal resilience than thiadiazole derivatives, which degrade at >250°C .
- Synthetic Flexibility : The compound’s tetrafunctional design allows modular integration into POPs, whereas bicarbazole or benzene cores require stricter stoichiometric control .
Biological Activity
The compound 4,4',4'',4'''-([2,2'-Bi(1,3-dithiolylidene)]-4,4',5,5'-tetrayl)tetrabenzonitrile is a complex organic molecule with significant potential in various biological applications. This article explores its biological activity, synthesizing data from diverse sources to provide a comprehensive overview of its properties, mechanisms of action, and potential therapeutic uses.
Chemical Structure and Properties
- Molecular Formula : C34H20N4S4
- Molecular Weight : 620.78 g/mol
- CAS Number : 1639134-02-3
Structural Characteristics
The structure of this compound features multiple benzene rings and dithiolylidene units, which contribute to its unique electronic properties. The presence of multiple functional groups allows for potential interactions with biological targets.
Research indicates that compounds similar to 4,4',4'',4'''-([2,2'-Bi(1,3-dithiolylidene)]-4,4',5,5'-tetrayl)tetrabenzonitrile may exhibit various biological activities including:
- Antioxidant Activity : Compounds with dithiolylidene moieties are known for their ability to scavenge free radicals, potentially protecting cells from oxidative stress.
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit tumor cell proliferation through apoptosis induction and cell cycle arrest.
- Antimicrobial Effects : Certain derivatives have shown activity against various bacterial strains, indicating potential as antimicrobial agents.
Case Studies and Research Findings
- Antioxidant Studies :
- Anticancer Research :
- Antimicrobial Activity :
Summary of Biological Activities
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for synthesizing 4,4',4'',4'''-([2,2'-Bi(1,3-dithiolylidene)]-4,4',5,5'-tetrayl)tetrabenzonitrile, and what purity thresholds are achievable?
- Methodological Answer: Multi-step synthesis involving Suzuki-Miyaura coupling or Ullmann-type reactions is commonly employed for analogous tetrasubstituted aromatic systems. For example, details reflux conditions (e.g., acetonitrile with K₂CO₃) and purification via recrystallization (methanol) to achieve >95% purity. Monitoring reaction progress using TLC and HPLC is critical to minimize byproducts . Purity ≥97% is achievable with gradient sublimation or column chromatography, as noted for structurally similar compounds (e.g., tetraaniline derivatives) .
Q. Which spectroscopic techniques are optimal for characterizing the electronic structure of this compound?
- Methodological Answer: UV-Vis spectroscopy (to analyze π-π* transitions in the dithiolylidene core) and cyclic voltammetry (to assess redox behavior) are essential. Solid-state NMR (¹³C CP/MAS) resolves crystallographic symmetry, while X-ray diffraction (single-crystal) confirms molecular geometry and packing . For nitrile group validation, FT-IR peaks at ~2220 cm⁻¹ (C≡N stretch) are diagnostic .
Q. What are the key challenges in achieving regioselective functionalization during synthesis?
- Methodological Answer: Steric hindrance from the tetrabenzonitrile groups and electronic effects of the dithiolylidene core complicate regioselectivity. highlights the use of directing groups (e.g., hydroxybenzaldehyde) or templated synthesis to control substitution patterns. Computational pre-screening (DFT) of reaction pathways can optimize conditions .
Advanced Research Questions
Q. How can researchers resolve discrepancies between spectroscopic data (e.g., NMR vs. X-ray) for this compound?
- Methodological Answer: Contradictions often arise from dynamic processes (e.g., tautomerism) or polymorphism. For example, notes that crystallographic data may differ from solution-phase NMR due to solid-state packing effects. Pairing variable-temperature NMR with Hirshfeld surface analysis (from X-ray data) reconciles such discrepancies .
Q. What computational methods are suitable for modeling charge transport properties in thin-film applications?
- Methodological Answer: Density Functional Theory (DFT) with Marcus theory parameters (reorganization energy, electronic coupling) predicts charge mobility. recommends using Gaussian or VASP with hybrid functionals (e.g., B3LYP) for accurate bandgap and frontier orbital calculations. Molecular dynamics simulations (e.g., LAMMPS) model thin-film morphology .
Q. How does the compound’s solid-state packing influence its optoelectronic properties?
- Methodological Answer: and emphasize the role of π-stacking and intermolecular S···S interactions in enhancing charge transport. Grazing-incidence XRD (GI-XRD) and atomic force microscopy (AFM) correlate packing motifs (e.g., herringbone vs. lamellar) with device performance (e.g., OFET mobility). Thermal annealing protocols optimize crystallinity .
Q. What strategies mitigate degradation under ambient or operational conditions?
- Methodological Answer: Encapsulation with atomic layer deposition (ALD) of Al₂O₃ or PMMA coating reduces oxidation of the dithiolylidene core. Accelerated aging tests (85°C/85% RH) combined with in-situ Raman spectroscopy identify degradation pathways. Antioxidant dopants (e.g., TEMPO derivatives) extend stability .
Data Contradiction Analysis
Q. How should conflicting reports on solubility and aggregation behavior be addressed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
